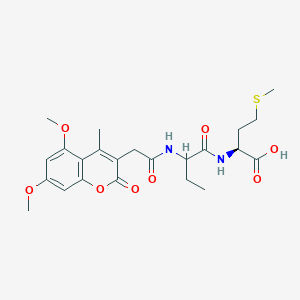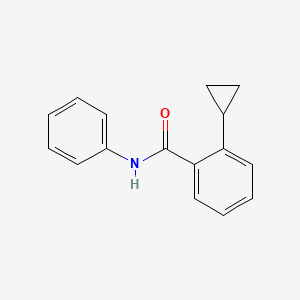![molecular formula C13H10N4O B12620812 2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 917757-16-5](/img/structure/B12620812.png)
2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids. The presence of both amino and phenyl groups in its structure enhances its reactivity and potential for various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[3,2-d]pyrimidine ring system under relatively mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.
Substitution: The amino and phenyl groups can participate in nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction pathways.
Medicine: Explored for its potential anti-cancer, anti-viral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine: A structural analogue with significant biological activities, including anti-HIV and anti-tumor properties.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor, used in cancer treatment.
Pyrrolo[2,3-d]pyrimidine: Exhibits a range of biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to interact with a variety of molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
917757-16-5 |
|---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-amino-6-phenyl-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N4O/c14-13-16-10-7-6-9(8-4-2-1-3-5-8)15-11(10)12(18)17-13/h1-7H,(H3,14,16,17,18) |
InChI Key |
IFGSHXZGEMTOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


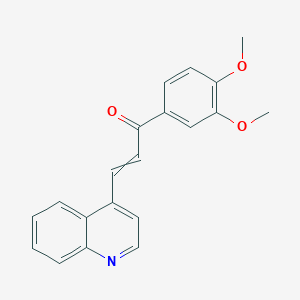


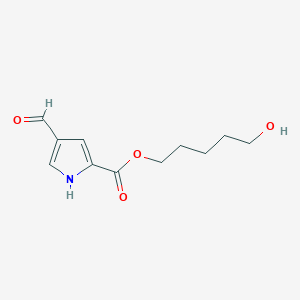
![(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12620743.png)
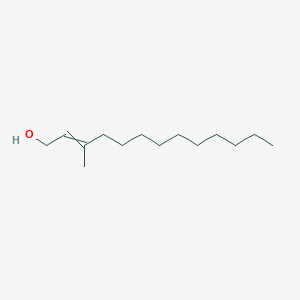
![(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12620759.png)
![4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620760.png)
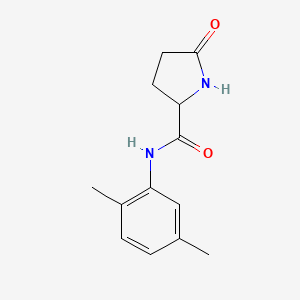
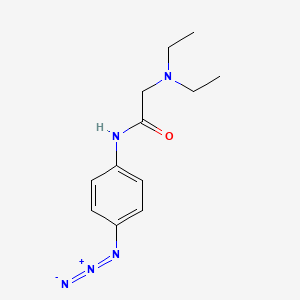
![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)
